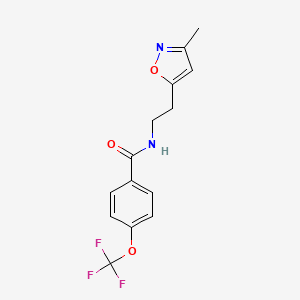
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a trifluoromethoxy group, which is a group containing a carbon atom bonded to three fluorine atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring and the trifluoromethoxy group would be key structural features .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. Isoxazole rings can participate in various chemical reactions, and the trifluoromethoxy group might also affect the compound’s reactivity .
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the synthesis and evaluation of benzamide derivatives, including N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide, for their potential anticancer activities. These compounds have been tested against various cancer cell lines, showing moderate to excellent anticancer activity. This suggests a promising avenue for the development of new therapeutic agents targeting specific types of cancer (Ravinaik et al., 2021).
Antiviral Applications
Benzamide-based compounds have been synthesized and tested for their anti-influenza virus activity, particularly against the H5N1 subtype. These studies have led to the discovery of compounds with significant antiviral activities, indicating potential for the development of new antiviral drugs (Hebishy et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Research has also been conducted on the inhibitory effects of benzamide derivatives on specific enzymes, such as stearoyl-CoA desaturase-1 (SCD-1), which plays a role in metabolic diseases. Compounds exhibiting potent inhibitory effects on SCD-1 have shown promise for the treatment of conditions like obesity and diabetes, showcasing another therapeutic application of these molecules (Uto et al., 2009).
Gelation Behavior and Material Science
In the field of materials science, benzamide derivatives have been explored for their gelation properties. Certain derivatives exhibit gelation behavior towards ethanol/water and methanol/water mixtures, which can be influenced by the presence of methyl functionality and non-covalent interactions. This research opens up possibilities for the use of these compounds in creating new materials with specific properties (Yadav & Ballabh, 2020).
Electrophysiological Activity for Cardiac Applications
Additionally, studies on N-substituted benzamides have shown their potential as antiarrhythmic agents. The electrophysiological activity of these compounds, particularly their effects on cardiac arrhythmias, highlights their significance in developing new treatments for heart conditions (Morgan et al., 1990).
Safety and Hazards
将来の方向性
作用機序
Target of action
The compound contains an oxazole ring, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom. Oxazole derivatives have been found to exhibit a wide range of biological activities and are part of many drugs . The specific target would depend on the exact structure and functional groups present in the compound.
特性
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-9-8-12(22-19-9)6-7-18-13(20)10-2-4-11(5-3-10)21-14(15,16)17/h2-5,8H,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOSAJOJTXTJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2959220.png)
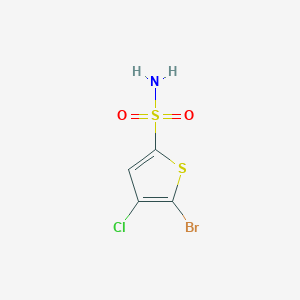
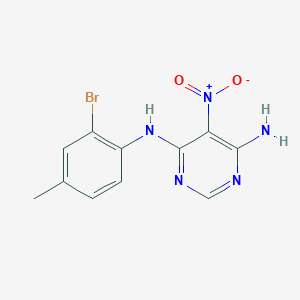
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2959226.png)
![5-(2-Aminoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2959227.png)
![7-(4-Methoxyphenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2959229.png)
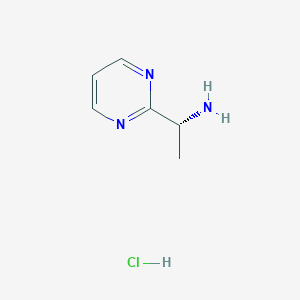
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide](/img/structure/B2959234.png)
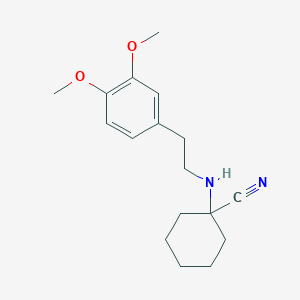
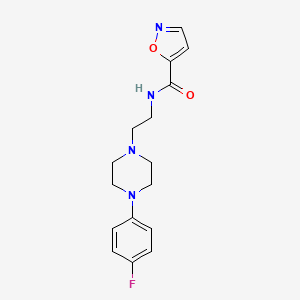
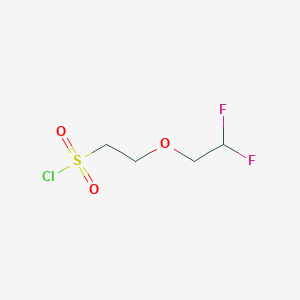
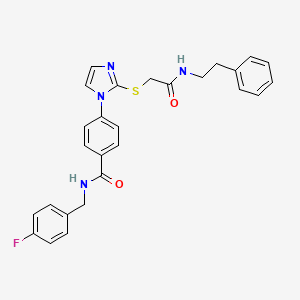

![N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959243.png)